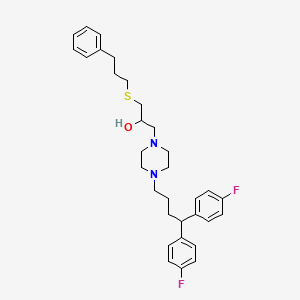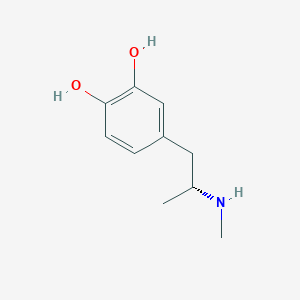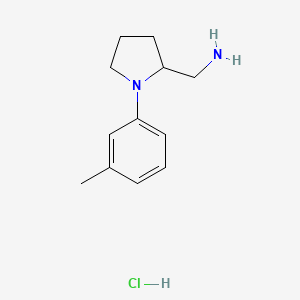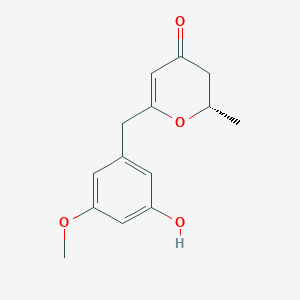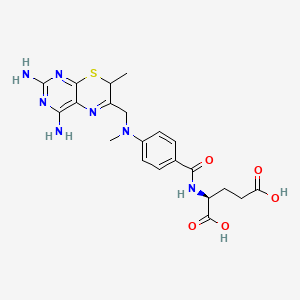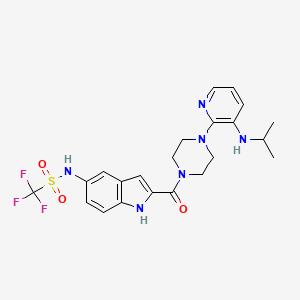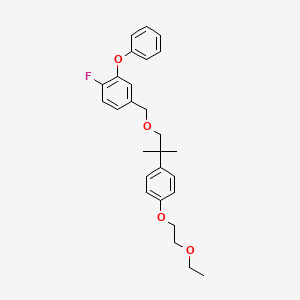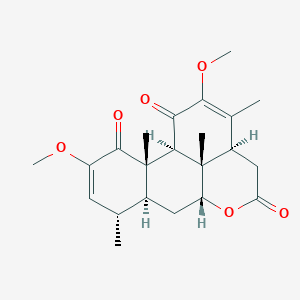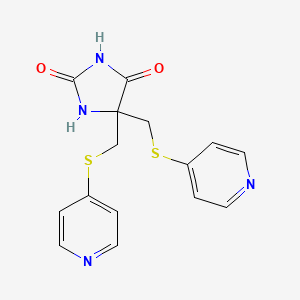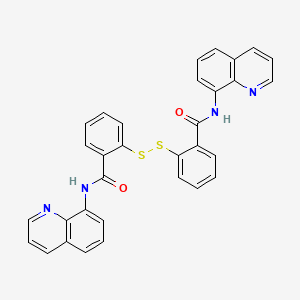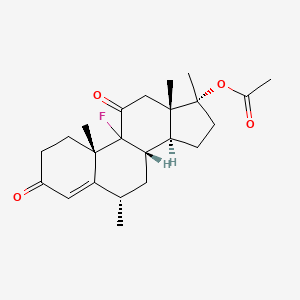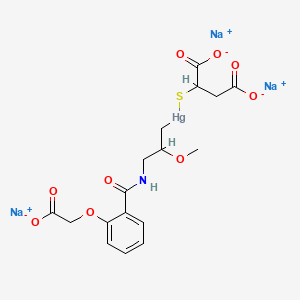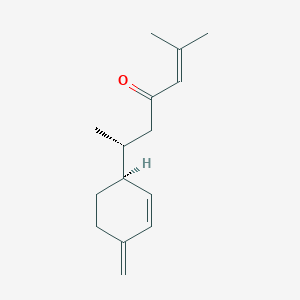
(-)-beta-Turmerone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-beta-Turmerone is a bioactive compound found in turmeric (Curcuma longa). It is one of the major constituents of turmeric essential oil and is known for its potential therapeutic properties. This compound has attracted significant attention due to its anti-inflammatory, antioxidant, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-beta-Turmerone can be achieved through various methods. One common approach involves the extraction of turmeric essential oil followed by chromatographic separation to isolate this compound. Another method includes the chemical synthesis starting from ar-turmerone, which involves a series of reactions such as hydrogenation and isomerization under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of turmeric essential oil using steam distillation. The essential oil is then subjected to fractional distillation and chromatographic techniques to purify this compound. This method ensures a high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-beta-Turmerone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form turmerone oxide.
Reduction: Reduction reactions can convert this compound to dihydroturmerone.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Turmerone oxide
Reduction: Dihydroturmerone
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
(-)-beta-Turmerone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and neuroprotective effects.
Industry: this compound is used in the formulation of health supplements and cosmetic products due to its therapeutic properties.
Mécanisme D'action
The mechanism of action of (-)-beta-Turmerone involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and PI3K/Akt.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ar-turmerone
- Alpha-turmerone
- Dihydroturmerone
Uniqueness
(-)-beta-Turmerone is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Compared to other turmerones, this compound has shown superior anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic applications.
Propriétés
Numéro CAS |
103615-99-2 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(6R)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m1/s1 |
Clé InChI |
JIJQKFPGBBEJNF-KGLIPLIRSA-N |
SMILES isomérique |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1 |
SMILES canonique |
CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


